molecular formula C50H44Cl4N4O4P2 B15197904 (1R,1'R,3R,3'R,5AR,5a'R,9aR,9a'R)-2,2'-(1,2-phenylene)bis(1,3-bis(2-chlorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)

(1R,1'R,3R,3'R,5AR,5a'R,9aR,9a'R)-2,2'-(1,2-phenylene)bis(1,3-bis(2-chlorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)

Cat. No.: B15197904
M. Wt: 968.7 g/mol
InChI Key: SQKCEHDVBUGMMJ-BJXVAPPDSA-N
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Description

The compound (1R,1’R,3R,3’R,5AR,5a’R,9aR,9a’R)-2,2’-(1,2-phenylene)bis(1,3-bis(2-chlorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione) is a complex organic molecule characterized by its intricate structure and multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the diazaphospholo ring: This step involves the reaction of appropriate phosphine and azide precursors under controlled conditions to form the diazaphospholo ring.

    Introduction of the phenylene bridge: The phenylene bridge is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final assembly: The final step involves the coupling of the diazaphospholo rings with the phenylene bridge to form the complete compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce dechlorinated derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,1’R,3R,3’R,5AR,5a’R,9aR,9a’R)-2,2’-(1,2-phenylene)bis(1,3-bis(2-bromophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)
  • (1R,1’R,3R,3’R,5AR,5a’R,9aR,9a’R)-2,2’-(1,2-phenylene)bis(1,3-bis(2-fluorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C50H44Cl4N4O4P2

Molecular Weight

968.7 g/mol

IUPAC Name

(1R,3R,5aR,9aR)-2-[2-[(1R,3R,5aR,9aR)-1,3-bis(2-chlorophenyl)-5,10-dioxo-1,3,5a,6,7,8,9,9a-octahydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-2-yl]phenyl]-1,3-bis(2-chlorophenyl)-1,3,5a,6,7,8,9,9a-octahydro-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione

InChI

InChI=1S/C50H44Cl4N4O4P2/c51-37-23-9-5-19-33(37)47-55-43(59)29-15-1-2-16-30(29)44(60)56(55)48(34-20-6-10-24-38(34)52)63(47)41-27-13-14-28-42(41)64-49(35-21-7-11-25-39(35)53)57-45(61)31-17-3-4-18-32(31)46(62)58(57)50(64)36-22-8-12-26-40(36)54/h5-14,19-32,47-50H,1-4,15-18H2/t29-,30-,31-,32-,47-,48-,49-,50-/m1/s1

InChI Key

SQKCEHDVBUGMMJ-BJXVAPPDSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C(=O)N3[C@H](P([C@@H](N3C2=O)C4=CC=CC=C4Cl)C5=CC=CC=C5P6[C@@H](N7C(=O)[C@@H]8CCCC[C@H]8C(=O)N7[C@H]6C9=CC=CC=C9Cl)C1=CC=CC=C1Cl)C1=CC=CC=C1Cl

Canonical SMILES

C1CCC2C(C1)C(=O)N3C(P(C(N3C2=O)C4=CC=CC=C4Cl)C5=CC=CC=C5P6C(N7C(=O)C8CCCCC8C(=O)N7C6C9=CC=CC=C9Cl)C1=CC=CC=C1Cl)C1=CC=CC=C1Cl

Origin of Product

United States

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